molecular formula C13H16N2O3 B13642360 1-[[(4-Methylphenyl)amino]carbonyl]pyrrolidine-2-carboxylic acid

1-[[(4-Methylphenyl)amino]carbonyl]pyrrolidine-2-carboxylic acid

Cat. No.: B13642360
M. Wt: 248.28 g/mol
InChI Key: XOKOKKYICGXCKD-UHFFFAOYSA-N
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Description

(P-tolylcarbamoyl)proline is a synthetic compound derived from proline, an amino acid known for its unique structural properties. The compound features a p-tolyl group attached to the carbamoyl moiety of proline, which imparts distinct chemical and biological characteristics. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (P-tolylcarbamoyl)proline typically involves the reaction of L-proline with p-tolyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions. The process involves the nucleophilic attack of the amine group of proline on the isocyanate, forming the carbamoyl linkage .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of biocatalysts, such as immobilized enzymes, can also enhance the efficiency and selectivity of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(P-tolylcarbamoyl)proline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products

Mechanism of Action

The mechanism of action of (P-tolylcarbamoyl)proline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can modulate various biochemical pathways, leading to therapeutic effects in disease treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(P-tolylcarbamoyl)proline is unique due to the presence of both the p-tolyl group and the carbamoyl linkage, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable tool in various research and industrial applications .

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

1-[(4-methylphenyl)carbamoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C13H16N2O3/c1-9-4-6-10(7-5-9)14-13(18)15-8-2-3-11(15)12(16)17/h4-7,11H,2-3,8H2,1H3,(H,14,18)(H,16,17)

InChI Key

XOKOKKYICGXCKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCCC2C(=O)O

Origin of Product

United States

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